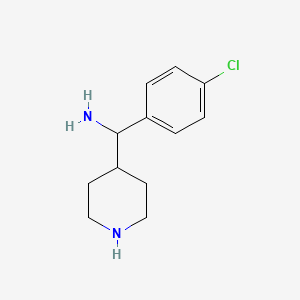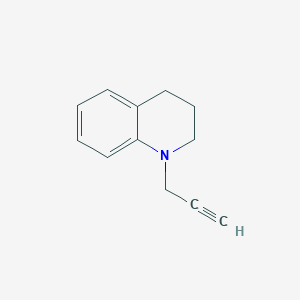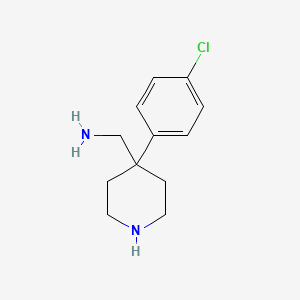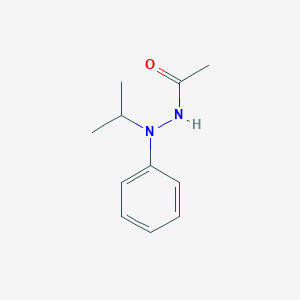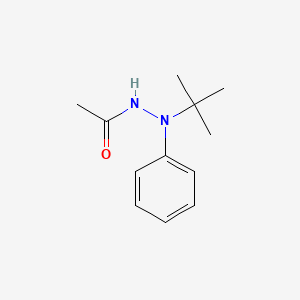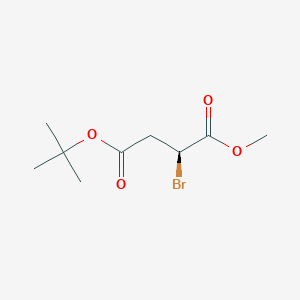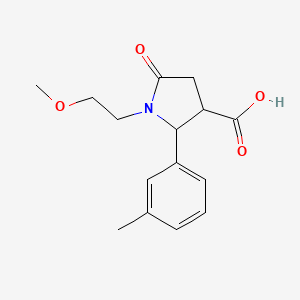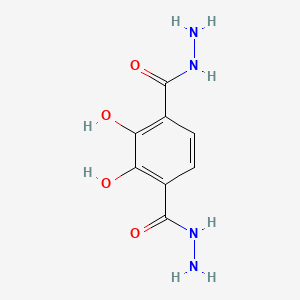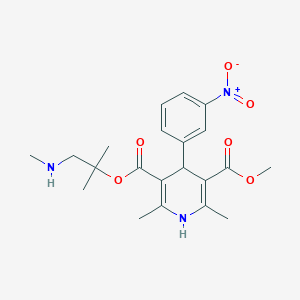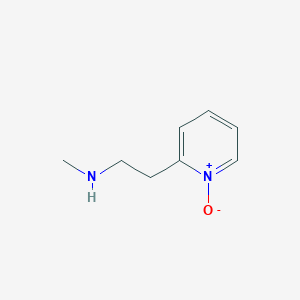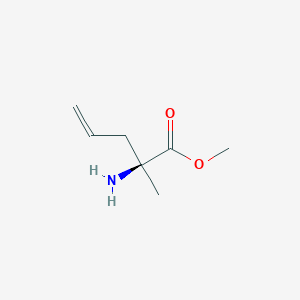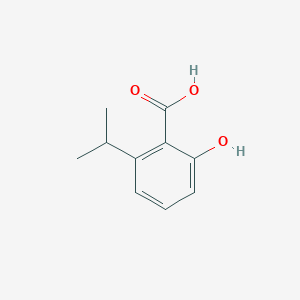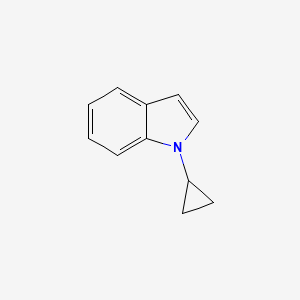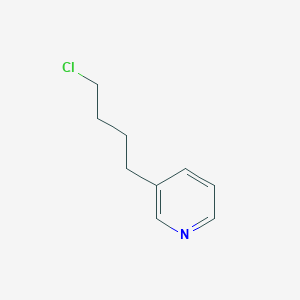
4-(3-Pyridinyl)butyl chloride
Übersicht
Beschreibung
“4-(3-Pyridinyl)butyl chloride” is an organic chemical compound. It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals . It is used as an intermediate in the synthesis of tirofiban hydrochloride .
Synthesis Analysis
Pyridinium salts, including “4-(3-Pyridinyl)butyl chloride”, have been synthesized through various routes. They have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . For instance, they are important in the synthesis of new compounds on a gram scale .Molecular Structure Analysis
The molecular formula of “4-(3-Pyridinyl)butyl chloride” is C9H13Cl2N . The molecular weight is 206.11 . For more detailed structural information, you may refer to the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
Pyridinium salts, including “4-(3-Pyridinyl)butyl chloride”, have shown significant reactivity. They are important as pyridinium ionic liquids and pyridinium ylides . They also play a role in the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . “4-(3-Pyridinyl)butyl chloride” can be used in the synthesis of these salts .
Reactivity Studies
The reactivity of pyridinium salts can be studied using “4-(3-Pyridinyl)butyl chloride” as a starting material .
Development of Pyridinium Ionic Liquids
Pyridinium ionic liquids have a wide range of applications, and “4-(3-Pyridinyl)butyl chloride” can be used in their development .
Synthesis of Pyridinium Ylides
Pyridinium ylides are useful in organic synthesis, and “4-(3-Pyridinyl)butyl chloride” can be used in their preparation .
Pharmaceutical Research
“4-(3-Pyridinyl)butyl chloride” can be used in the development of anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Materials Science Applications
In materials science, “4-(3-Pyridinyl)butyl chloride” can be used in the development of new materials .
Biological Research
“4-(3-Pyridinyl)butyl chloride” can be used in biological research related to gene delivery .
Synthesis of Novel Ketolide Antibiotics
“4-(3-Pyridinyl)butyl chloride” is used for the synthesis of novel ketolide antibiotics .
Wirkmechanismus
Target of Action
4-(3-Pyridinyl)butyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound (like 4-(3-Pyridinyl)butyl chloride) with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions it participates in are widely used in organic chemistry to create a variety of biologically active compounds . The resulting compounds could potentially affect various biochemical pathways, depending on their structure and function.
Safety and Hazards
“4-(3-Pyridinyl)butyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using protective equipment, and stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
3-(4-chlorobutyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJKBBGLSMESRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridinyl)butyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



